molecular formula C16H17NO3 B2811072 3-acetyl-2-((4-ethylphenyl)amino)-6-methyl-4H-pyran-4-one CAS No. 540499-27-2

3-acetyl-2-((4-ethylphenyl)amino)-6-methyl-4H-pyran-4-one

Cat. No.: B2811072
CAS No.: 540499-27-2
M. Wt: 271.316
InChI Key: LPNVUDIHGURSEQ-UHFFFAOYSA-N
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Description

3-Acetyl-2-((4-ethylphenyl)amino)-6-methyl-4H-pyran-4-one is a heterocyclic organic compound with a pyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-((4-ethylphenyl)amino)-6-methyl-4H-pyran-4-one typically involves the reaction of 4-ethylphenylamine with 3-acetyl-6-methyl-4H-pyran-4-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-((4-ethylphenyl)amino)-6-methyl-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3-Acetyl-2-((4-ethylphenyl)amino)-6-methyl-4H-pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetyl-2-((4-ethylphenyl)amino)-6-methyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-2-((4-ethylphenyl)amino)-6-methyl-4H-pyran-4-one is unique due to its specific substitution pattern and the presence of both acetyl and amino groups.

Properties

IUPAC Name

3-acetyl-2-(4-ethylanilino)-6-methylpyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-4-12-5-7-13(8-6-12)17-16-15(11(3)18)14(19)9-10(2)20-16/h5-9,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNVUDIHGURSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C=C(O2)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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